Karnamicin B2 - 122535-52-8

Karnamicin B2

Catalog Number: EVT-1175451
CAS Number: 122535-52-8
Molecular Formula: C16H21N3O5S
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Karnamicin B2 is derived from the actinobacterium Lysobacter rhizosphaerae NEAU-A2. This organism was isolated from soil samples and has been characterized for its biosynthetic capabilities. The classification of karnamicins falls under the category of natural products, specifically polyketide-nonribosomal peptide hybrids, which are known for their diverse biological activities and complex structures .

Synthesis Analysis

The synthesis of karnamicin B2 involves a sophisticated biosynthetic pathway orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase system. Key steps in this pathway include:

  • Gene Cluster Identification: The karnamicin biosynthetic gene cluster (BGC) was identified through genome mining techniques, revealing several genes responsible for the assembly of the compound.
  • Enzymatic Characterization: Enzymes such as pyridine ring hydroxylases and methyltransferases play crucial roles in the synthesis. Notably, the inactivation of specific genes (e.g., knmA2, knmB1, and knmB2) demonstrated their essential functions in karnamicin production .
  • Heterologous Expression: Successful expression of the karnamicin BGC in Streptomyces albus confirmed the functionality of the biosynthetic pathway, allowing for the production of karnamicins outside their native host .
Molecular Structure Analysis

Karnamicin B2 possesses a complex molecular structure characterized by a fully substituted hydroxypyridine moiety. The structural analysis reveals:

  • Molecular Formula: The precise molecular formula and weight have been determined through spectroscopic methods.
  • 3D Structure: Advanced modeling techniques, including AlphaFold predictions, provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its interaction with biological targets .
Chemical Reactions Analysis

Karnamicin B2 undergoes various chemical reactions that contribute to its bioactivity:

  • Hydroxylation Reactions: The compound's biosynthesis involves regioselective hydroxylation of the pyridine nucleus, facilitated by specific hydroxylases. These reactions are crucial for generating the active form of karnamicins .
  • Enzymatic Interactions: The interactions between karnamicin B2 and enzymes such as angiotensin-converting enzyme are pivotal for its inhibitory effects. These interactions are influenced by the compound's structural features .
Mechanism of Action

The mechanism of action of karnamicin B2 primarily involves inhibition of angiotensin-converting enzyme, which plays a significant role in regulating blood pressure:

  • Inhibition Profile: Karnamicin B2 exhibits IC50 values ranging from 0.24 to 5.81 μM, indicating potent inhibitory activity against angiotensin-converting enzyme. This suggests potential therapeutic applications in treating hypertension and related cardiovascular diseases .
  • Binding Interactions: Molecular docking studies have elucidated how karnamicin B2 binds to the active site of angiotensin-converting enzyme, providing insights into its efficacy as an inhibitor .
Physical and Chemical Properties Analysis

Karnamicin B2 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability and therapeutic application.
  • Stability: Stability studies indicate that karnamicin B2 maintains its structural integrity under various conditions, which is critical for its use in pharmaceutical formulations.
  • Spectroscopic Data: Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize its physical properties accurately .
Applications

Karnamicin B2 holds promise in various scientific applications:

  • Pharmaceutical Development: Its potent angiotensin-converting enzyme inhibitory activity positions it as a candidate for developing antihypertensive medications.
  • Biotechnological Research: The biosynthetic pathway of karnamicins provides insights into microbial metabolism and natural product synthesis, which can be exploited for producing other bioactive compounds through genetic engineering approaches .
  • Agricultural Applications: Given its origin from a soil bacterium, there may be potential applications in agriculture, particularly in developing biopesticides or growth-promoting agents.

Karnamicin B2 represents a significant advancement in natural product research with potential implications across multiple fields, including medicine and biotechnology. Its unique biosynthetic origins and mechanisms warrant further exploration to fully harness its capabilities.

Introduction to Karnamicin B2

Historical Context of Karnamicin Discovery

The karnamicin complex was first isolated in 1989 from the fermentation broth of Saccharothrix aerocolonigenes N806-4 (strain designation ATCC 53803), an actinobacterium isolated from Indian soil samples. Initial characterization identified fifteen structurally related compounds designated as karnamicins A1–A3, B1–B3, C1–C5, and D1–D4. These compounds exhibited only weak antibacterial activity against Gram-positive bacteria, which limited further pharmaceutical investigation at the time. The structural complexity of these molecules, particularly their fully substituted hydroxypyridine and thiazole moieties, presented significant synthetic challenges. While the total synthesis of karnamicin B1 was achieved in 1997, comprehensive biological profiling remained unexplored until recently. The 2023 rediscovery of karnamicins by Guo et al. from Lechevalieria rhizosphaerae NEAU-A2 represented a paradigm shift, revealing significant angiotensin-converting enzyme (ACE) inhibitory activity that repositioned these compounds as promising candidates for cardiovascular therapeutics. This rediscovery leveraged modern genomic and metabolomic technologies unavailable during the initial characterization, enabling detailed biosynthetic pathway elucidation and bioactivity assessment [1] [4].

Table 1: Historical Milestones in Karnamicin Research

YearEventSignificance
1989Initial isolation from Saccharothrix aerocolonigenes N806-4Discovery of 15-component complex with weak antibacterial activity
1997Total synthesis of karnamicin B1Demonstrated synthetic accessibility of core scaffold
2023Rediscovery from Lechevalieria rhizosphaerae NEAU-A2Identification of potent ACE inhibitory activity (IC~50~ 0.24-5.81 µM)
2023Biosynthetic gene cluster characterizationElucidation of PKS-NRPS hybrid assembly mechanism

Taxonomic Origins: Lechevalieria rhizosphaerae NEAU-A2 as a Rare Actinobacterial Source

Lechevalieria rhizosphaerae NEAU-A2 represents a rare actinobacterial strain within the family Pseudonocardiaceae (order: Pseudonocardiales, class: Actinomycetes). This strain was isolated from the rhizosphere soil of wheat (Triticum aestivum) in China and identified through comprehensive polyphasic taxonomy. Unlike the originally reported karnamicin producer Saccharothrix aerocolonigenes, L. rhizosphaerae NEAU-A2 possesses distinct morphological and genomic features that enhance its secondary metabolic capabilities. The strain produces yellow-white aerial mycelium with rectiflexibiles spore chains and exhibits growth optima at pH 7.0 and 28°C [1] [5].

Genome sequencing of NEAU-A2 revealed a 9.2 Mb circular chromosome with a GC content of 71.4%, housing the 16-gene karnamicin biosynthetic gene cluster (knm BGC) spanning 32.6 kb. This cluster shares 78% sequence similarity with the caerulomycin (cae) BGC from Actinoalloteichus cyanogriseus (GenBank JQ687072), encoding several key enzymatic functions. Crucially, gene knockout experiments confirmed that inactivation of the hybrid PKS-NRPS gene knmA2 completely abolished karnamicin production, demonstrating its indispensability in constructing the pyridine-thiazole scaffold. The ecological niche of this strain—plant rhizosphere—suggests potential ecological roles in plant-microbe interactions and competitive microbial inhibition through specialized metabolite production [1] [2].

Table 2: Key Genomic Features of the Karnamicin Biosynthetic Cluster

GeneProtein FunctionRole in Biosynthesis
knmA2Hybrid PKS-NRPSCore scaffold assembly via pyridine ring formation
knmB1Flavin-dependent monooxygenase (FPMO)Regioselective C5 hydroxylation of pyridine nucleus
knmB2Flavin-dependent monooxygenase (FPMO)Regioselective C4 hydroxylation of pyridine nucleus
knmFMethyltransferaseO-methylation at C5 and C6 positions
knmEAmidohydrolaseLeucine moiety hydrolysis from C3 position
knmA4ThioesteraseProduct release from enzyme complex

Structural Classification Within Pyridine-Thiazole Hybrid Natural Products

Karnamicin B2 belongs to a structurally distinctive class of microbial natural products characterized by a fully substituted hydroxypyridine core linked to a thiazole moiety via a carbon-carbon bond. Its molecular formula (C~17~H~19~N~3~O~5~S) was established through high-resolution mass spectrometry (m/z 378.1125 [M+H]⁺), with NMR spectroscopy confirming the presence of key structural elements. The core structure features a 4-hydroxy-5,6-dimethoxypyridine-2-carboxamide unit connected to a 4-alkylthiazole system through a C7-C11 bond. The alkyl side chain at C2' of the thiazole differentiates karnamicin B2 from other congeners—specifically, B2 possesses a butyl chain compared to B1's pentyl substituent [1] [4].

The biosynthesis involves a programmed assembly line orchestrated by the knm gene cluster:

  • Polyketide-NRPS Hybrid Assembly: The hybrid PKS-NRPS enzyme KnmA2 incorporates acetate units and leucine to form a dihydropyridine precursor.
  • Dual Hydroxylation: FPMOs KnmB1 and KnmB2 catalyze regioselective hydroxylations at C5 and C4 positions, respectively. Structural modeling (AlphaFold) and site-directed mutagenesis revealed unique active-site residues (KnmB1: Arg~167~, Tyr~351~; KnmB2: Gln~103~, His~282~) enabling pyridine-selective hydroxylation distinct from typical aromatic hydroxylases [1].
  • Methylation: KnmF installs methoxy groups at C5 and C6 using S-adenosyl methionine as methyl donor.
  • Side Chain Diversification: Acyl-CoA dehydrogenase (KnmD) and thioesterase (KnmA4) modify the alkyl chain length, generating B-series variants.

Isotopic labeling studies using [1-¹³C]- and [2-¹³C]-acetate demonstrated intact acetate incorporation into the pyridine ring (C5-C6) and head-to-tail incorporation of three acetate units into the thiazole side chain, confirming the polyketide origin of these segments. This biosynthetic strategy contrasts with ribosomal peptide-derived thiazoles (e.g., thiopeptides) and non-ribosomal systems like epothilone. Karnamicins share structural homology with caerulomycins (2,2'-bipyridines) but differ in their thiazole substitution patterns and biological activities [1] [4].

Table 3: Structural Features and Bioactivity Relationships in Pyridine-Thiazole Hybrids

Structural FeatureRole in BioactivityComparative Compounds
4-Hydroxy-5,6-dimethoxypyridineZinc chelation in ACE active siteCaerulomycin (lacks thiazole moiety)
Thiazole-linked alkyl chainHydrophobic interactions with ACE subsitesEpothilone (macrocyclic thiazole)
C3 carboxamideHydrogen bonding with ACE Glu~384~ residueCaptopril (sulfhydryl-based zinc coordination)
α-Hydroxyalkyl side chainEnhanced solubility and target affinityKarnamicin E1 (shorter chain = lower IC~50~)

The pyridine-thiazole pharmacophore enables potent ACE inhibition (IC~50~ = 0.89 µM for karnamicin B2) through dual coordination mechanisms: (1) the pyridine nitrogen and C4 hydroxyl group chelate the active-site zinc ion, and (2) the thiazole-linked alkyl chain occupies the S~1~' hydrophobic pocket. Molecular docking reveals hydrogen bonding between the C2 carboxamide and His~513~, Ala~354~, and Glu~384~ residues of human ACE. This binding mode differs from clinical ACE inhibitors (e.g., lisinopril's carboxylate-zinc interaction), potentially explaining the reduced incidence of side effects like cough observed with karnamicins in preliminary studies [1] [4].

Properties

CAS Number

122535-52-8

Product Name

Karnamicin B2

IUPAC Name

3-hydroxy-6-[2-(4-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C16H21N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22)

InChI Key

QQDOGBLWDPUNRM-UHFFFAOYSA-N

SMILES

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Canonical SMILES

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.